An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its unique combination of a protected aldehyde (dimethoxymethyl acetal), a polar phosphoryl group, and a basic pyridine core suggests a range of potential applications, from a versatile synthetic intermediate to a candidate for biological screening. This guide provides a comprehensive overview of its known and predicted physicochemical properties, alongside detailed experimental protocols for their determination. Given the limited publicly available experimental data for this specific molecule, this document emphasizes both theoretical estimation and robust methodologies for empirical characterization, providing a framework for researchers to fully evaluate this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is identified by the following key descriptors.
| Identifier | Value | Source |
| Chemical Name | 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine | [1] |
| CAS Number | 2648956-69-6 | [1] |
| EC Number | 190-169-8 | [1] |
The molecular structure, depicted below, features a pyridine ring substituted at the 3-position with a dimethoxymethyl group and at the 5-position with a dimethylphosphoryl group. The dimethoxymethyl group serves as a stable acetal, which can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. The dimethylphosphoryl group is a polar, phosphorus(V) moiety that can influence solubility, metabolic stability, and potential biological interactions.
Caption: Chemical structure of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.
Predicted Physicochemical Properties
Due to the absence of published experimental data, the following physicochemical properties have been estimated using established computational models and analysis of the compound's structural features. These values serve as a valuable starting point for experimental design.
| Property | Predicted Value | Comments and Rationale |
| Molecular Formula | C10H16NO3P | Derived from the chemical structure. |
| Molecular Weight | 233.21 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid or high-boiling liquid | The presence of polar groups (phosphoryl) and a relatively high molecular weight suggest it is unlikely to be a volatile liquid at room temperature. |
| Melting Point | Not available | Experimental determination is required. |
| Boiling Point | > 300 °C (decomposes) | High polarity and molecular weight suggest a high boiling point, with a high likelihood of decomposition before boiling at atmospheric pressure. |
| pKa (Pyridine Nitrogen) | 3.5 - 4.5 | The pyridine nitrogen is basic. Its pKa is expected to be lower than that of pyridine (5.2) due to the electron-withdrawing effects of the phosphoryl and, to a lesser extent, the dimethoxymethyl group. Computational methods can provide more precise estimates[2][3][4][5][6]. |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | The molecule has both lipophilic (pyridine ring, methyl groups) and hydrophilic (phosphoryl, acetal oxygens) features. The highly polar phosphoryl group will significantly lower the logP. This value is an estimate and highly dependent on the computational algorithm used[7][8][9][10]. |
| Aqueous Solubility | Moderately soluble | The polar phosphoryl group and the potential for hydrogen bonding with the pyridine nitrogen (when protonated) and acetal oxygens suggest some degree of aqueous solubility. However, the overall carbon framework may limit high solubility. |
Experimental Determination of Key Physicochemical Properties
For drug development and many research applications, experimentally determined data is essential. The following sections provide detailed, field-proven protocols for the characterization of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. It establishes the equilibrium concentration of a compound in a specific solvent at a given temperature, providing a definitive measure of its intrinsic solubility.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine to a glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation[11].
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours[12]. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant[13][14].
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) is highly recommended[11].
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification[11].
-
-
Data Reporting:
-
Report the solubility in mg/mL or mmol/L at the specified temperature and pH.
-
Determination of Lipophilicity (logP) by RP-HPLC
Rationale: Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The reverse-phase HPLC (RP-HPLC) method for determining the octanol-water partition coefficient (logP) is a high-throughput and reliable alternative to the traditional shake-flask method, especially for compounds with very high or low lipophilicity[15][16]. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value[17].
Experimental Workflow:
Caption: Workflow for logP determination using RP-HPLC.
Step-by-Step Protocol:
-
System Preparation:
-
Use a C18 RP-HPLC column.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is preferred for this method.
-
-
Calibration:
-
Select a set of 5-7 reference compounds with known and reliable logP values that span a range bracketing the expected logP of the test compound.
-
Inject each standard individually and record its retention time.
-
-
Generation of Calibration Curve:
-
Plot the known logP values of the standards against their corresponding retention times.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the logP and x is the retention time. The correlation coefficient (R²) should be > 0.98 for a valid calibration.
-
-
Sample Analysis:
-
Prepare a dilute solution of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in the mobile phase.
-
Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.
-
-
Calculation:
-
Using the retention time of the test compound, calculate its logP value from the linear regression equation of the calibration curve[18].
-
Spectral Properties
The spectral properties of a molecule provide a fingerprint for its identification and structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic coupling patterns for a 1,3,5-trisubstituted ring[19][20][21][22]. The proton at the 2-position, being adjacent to the nitrogen, is expected to be the most downfield.
-
Dimethoxymethyl Group: A singlet for the methoxy protons (O-CH₃) around δ 3.3-3.5 ppm, and a singlet for the acetal proton (CH(OMe)₂) around δ 5.4-5.6 ppm[23].
-
Dimethylphosphoryl Group: A doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus atom (²JP-H), typically appearing around δ 1.5-2.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom, with the pyridine ring carbons appearing in the aromatic region (δ 120-160 ppm). The carbons of the methyl groups will be in the upfield region.
-
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): This technique is highly specific for the phosphoryl group and will show a single resonance, providing confirmation of this functional group's presence.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode should readily show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P=O stretch (typically strong, around 1250 cm⁻¹), C-O-C stretches of the acetal, and aromatic C-H and C=C/C=N vibrations of the pyridine ring.
Chemical Stability
Understanding the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) studies are a key component of this evaluation[24][25].
Rationale: Forced degradation studies intentionally expose the compound to conditions more severe than those it would typically encounter during storage and use. This helps to rapidly identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods[26][27].
Recommended Stress Conditions:
-
Acidic Hydrolysis: The dimethoxymethyl acetal is expected to be labile under acidic conditions, hydrolyzing to the corresponding aldehyde. The compound should be dissolved in a dilute acid (e.g., 0.1 M HCl) and heated (e.g., 60°C).
-
Basic Hydrolysis: The compound is likely more stable under basic conditions, but should be tested in a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) will test the susceptibility of the pyridine ring and other functional groups to oxidation.
-
Thermal Degradation: The compound should be stored at an elevated temperature (e.g., 80°C) as a solid and in solution to assess its thermal stability.
-
Photostability: The compound should be exposed to light of a specified wavelength and intensity (as per ICH Q1B guidelines) to determine its sensitivity to photodegradation.
Analytical Approach:
For each condition, samples should be analyzed at various time points using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that new peaks are single components.
Safety and Handling
Based on available GHS classifications, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine should be handled with appropriate precautions[1].
-
Hazards: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause drowsiness or dizziness[1].
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a compound with significant potential, meriting further investigation. While experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for its characterization. By combining predictive insights with the detailed experimental protocols provided, researchers can systematically and accurately determine the key parameters necessary to advance its study in synthetic chemistry, materials science, or drug discovery. The methodologies outlined herein are designed to ensure scientific integrity and generate the reliable data required for informed decision-making in a research and development setting.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics, 645, 123325.
- US Patent No. US6524863B1. (n.d.). High throughput HPLC method for determining Log P values.
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Chiang, P.-C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
- Chiang, P.-C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257.
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
-
3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
3-CHLORO-5-DIMETHOXYMETHYL-PYRIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
- Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 3, e1317.
-
3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine. (n.d.). PubChemLite. Retrieved from [Link]
-
3-bromo-5-(dimethoxymethyl)pyridine. (n.d.). Molport. Retrieved from [Link]
- S., J., & Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023, March 31). Molecules, 28(7), 3097.
-
Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Retrieved from [Link]
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307–315.
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved from [Link]
-
The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. (n.d.). ResearchGate. Retrieved from [Link]
-
3,5-Dimethylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Magnetic Resonance in Chemistry.
-
Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris. Retrieved from [Link]
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). Molecules, 26(24), 7540.
- Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023, September 8). ACS Medicinal Chemistry Letters.
-
3-(dimethoxymethyl)pyridine-2-carbaldehyde (C9H11NO3). (n.d.). PubChemLite. Retrieved from [Link]
- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. mrupp.info [mrupp.info]
- 5. acris.aalto.fi [acris.aalto.fi]
- 6. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe [mdpi.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. acdlabs.com [acdlabs.com]
- 26. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 27. onyxipca.com [onyxipca.com]
